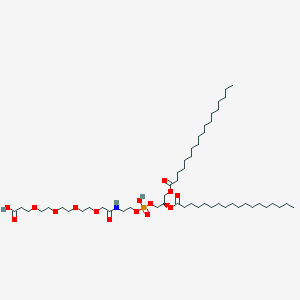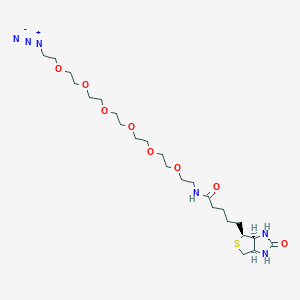
DSPE-PEG4-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of DSPE-PEG4-acid typically involves the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine with polyethylene glycol through a series of chemical reactions. The process begins with the activation of the carboxylic acid group of polyethylene glycol using reagents such as N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This activated intermediate is then reacted with the amine group of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine to form a stable amide bond .
Industrial Production Methods: In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product. The final product is purified using techniques such as chromatography and precipitation .
化学反応の分析
Types of Reactions: DSPE-PEG4-acid undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can react with primary amines to form amide bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions:
Substitution Reactions: Reagents such as N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate the carboxylic acid group for reaction with amines
Oxidation and Reduction Reactions: Specific oxidizing and reducing agents are used depending on the desired transformation
Major Products:
科学的研究の応用
DSPE-PEG4-acid has a wide range of applications in scientific research, including:
Drug Delivery: It is used to enhance the solubility and stability of hydrophobic drugs, allowing for more effective delivery to target sites
Biomedical Research: The compound is used in the development of liposomes and nanoparticles for targeted drug delivery and imaging
Chemistry: It serves as a versatile linker in the synthesis of various conjugates and complexes
Industry: this compound is used in the formulation of various pharmaceutical and cosmetic products
作用機序
The mechanism of action of DSPE-PEG4-acid involves its ability to form stable conjugates with hydrophobic drugs, enhancing their solubility and stability. The polyethylene glycol component provides a hydrophilic shell that increases the water solubility of the overall compound, while the 1,2-distearoyl-sn-glycero-3-phosphoethanolamine component allows for the encapsulation and congregation of hydrophobic drugs .
類似化合物との比較
DSPE-PEG2000: Similar to DSPE-PEG4-acid but with a longer polyethylene glycol chain, providing different solubility and stability properties.
DSPE-PEG-TK: Contains a thioketal linker, making it responsive to reactive oxygen species.
Uniqueness: this compound is unique due to its specific combination of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine and a short polyethylene glycol chain, providing a balance of hydrophobic and hydrophilic properties that make it highly effective for drug delivery applications .
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H100NO15P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51(57)65-45-48(68-52(58)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-67-69(59,60)66-38-36-53-49(54)47-64-44-43-63-42-41-62-40-39-61-37-35-50(55)56/h48H,3-47H2,1-2H3,(H,53,54)(H,55,56)(H,59,60)/t48-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEBZOUVWTWKNV-QSCHNALKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)COCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)COCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H100NO15P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1010.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8106311.png)




![2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)propanoate](/img/structure/B8106338.png)


![5-((3aR,4R,6aS)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)pentanamide](/img/structure/B8106362.png)





